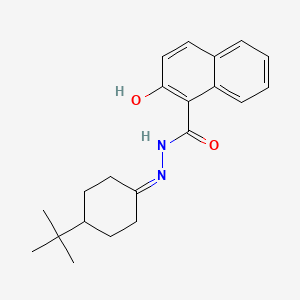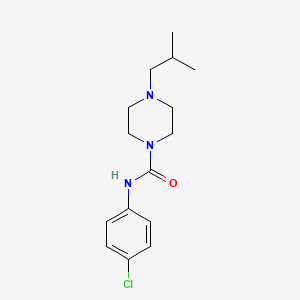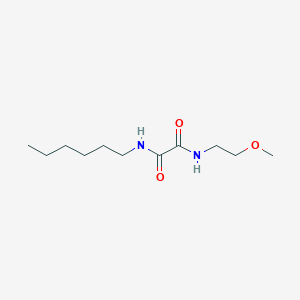![molecular formula C20H22N2O3 B4757922 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)
2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Descripción general
Descripción
2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. It belongs to the class of compounds known as amides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis through various mechanisms such as the activation of caspases and the inhibition of NF-κB signaling. It has also been found to reduce inflammation and pain by inhibiting COX-2 activity. In addition, it has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer drugs. It has also been found to exhibit good bioavailability and pharmacokinetic properties. However, one limitation of 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of its potential applications in other diseases such as inflammatory disorders and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-7-3-2-6-16(18)14-19(23)21-17-10-8-15(9-11-17)20(24)22-12-4-5-13-22/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHOHKKXBNHRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4757842.png)
![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)

![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)
![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)

![2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4757900.png)


![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
